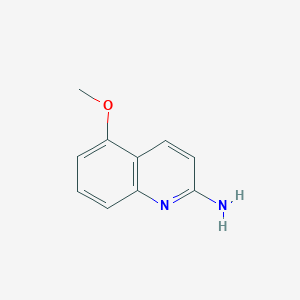

5-Methoxyquinolin-2-amine

Descripción

Propiedades

Fórmula molecular |

C10H10N2O |

|---|---|

Peso molecular |

174.20 g/mol |

Nombre IUPAC |

5-methoxyquinolin-2-amine |

InChI |

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3,(H2,11,12) |

Clave InChI |

GJIWCNOAVYRNIB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1C=CC(=N2)N |

Origen del producto |

United States |

Biological activity of 5-Methoxyquinolin-2-amine derivatives

An in-depth technical analysis of the biological activity and therapeutic applications of 5-methoxyquinolin-2-amine derivatives, focusing on their role in targeted protein-protein interaction inhibition and epigenetic modulation.

Executive Summary

The 5-methoxyquinolin-2-amine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry. Historically recognized for its utility as a directing group in C-H activation, recent structural biology and high-throughput screening efforts have repositioned this bicyclic heteroaromatic system as a potent biological modulator. Its unique electronic distribution—driven by the electron-donating 5-methoxy group and the hydrogen-bond-donating 2-amine—enables highly specific interactions within shallow protein binding pockets.

This whitepaper synthesizes recent breakthroughs utilizing 5-methoxyquinolin-2-amine derivatives in two critical therapeutic domains: the inhibition of the Nicotinamide adenine dinucleotide phosphate oxidase 2 (NOX2) complex to mitigate oxidative stress [1], and the epigenetic sensitization of Glioblastoma (GBM) to alkylating agents via SWI/SNF chromatin remodeling complex inhibition [2].

Disruption of Protein-Protein Interactions: Targeting NOX2

Excessive reactive oxygen species (ROS) production by NOX2 is a primary driver of oxidative stress and inflammation in cardiovascular and neurodegenerative diseases. The activation of NOX2 is strictly dependent on the protein-protein interaction (PPI) between its cytosolic subunit, p47phox, and its membrane-bound subunit, p22phox.

Mechanistic Rationale

In the quiescent state, the tandem Src homology 3 (SH3) domains of p47phox (p47phoxSH3A–B) are masked by an autoinhibitory region. Upon phosphorylation by kinases (e.g., PKC or AKT), a conformational change unmasks the SH3 domains, allowing them to bind the proline-rich region (PRR) of p22phox.

Because PPI interfaces are notoriously shallow and difficult to drug, standard small molecules often fail. However, fragment-based drug discovery identified the 2-aminoquinoline core as a highly efficient binder to the p47phox SH3 domains. By optimizing this core into bivalent inhibitors—specifically utilizing derivatives like 6-Fluoro-5-methoxyquinolin-2-amine—researchers achieved submicromolar binding affinities, effectively outcompeting p22phox and halting ROS production [1].

Fig 1: NOX2 activation pathway and targeted inhibition by 5-methoxyquinolin-2-amine derivatives.

Experimental Workflow: Fluorescence Polarization (FP) Assay

To validate the binding affinity ( Ki ) of 5-methoxyquinolin-2-amine derivatives to p47phox, a self-validating Fluorescence Polarization (FP) assay is employed.

Causality of Method: FP directly measures the rotational dynamics of molecules in solution without requiring physical separation steps. A Cy5-labeled p22phox(149–162) peptide probe is utilized. When this small probe binds to the massive p47phox protein, it tumbles slowly, resulting in highly polarized emitted light. When a potent 5-methoxyquinolin-2-amine inhibitor is introduced, it competitively displaces the probe. The free, low-molecular-weight probe tumbles rapidly, depolarizing the light. This inverse relationship provides a highly sensitive, real-time calculation of binding kinetics.

Step-by-Step Protocol:

-

Protein Preparation: Express and purify recombinant p47phoxSH3A-B in E. coli. Dialyze into assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween 20).

-

Probe Titration: Add 10 nM of Cy5-p22phox(149–162) probe to a 384-well black microplate.

-

Compound Addition: Serially dilute the 5-methoxyquinolin-2-amine derivative (e.g., Compound 119c) from 100 μM down to 0.1 nM and add to the wells.

-

Incubation: Incubate the microplate in the dark at 25°C for 30 minutes to reach thermodynamic equilibrium.

-

Measurement: Read the plate using a microplate reader equipped with polarization filters (Excitation: 620 nm, Emission: 688 nm).

-

Data Analysis: Calculate the Ki using the Cheng-Prusoff equation adapted for FP, plotting polarization (mP) against the log of the inhibitor concentration.

Quantitative Data Synthesis

The substitution pattern on the 2-aminoquinoline core drastically dictates biological activity. Bulky substitutions at the 2-amine position disrupt the hydrogen-bonding network required for SH3 domain anchoring.

| Compound / Substitution | Target Domain | Binding Affinity ( Ki , μM) | Effect on NOX2 Assembly |

| Fragment 1 (Unsubstituted monomer) | p47phox SH3A-B | ~20.0 μM | Weak inhibition |

| Compound 10 (Unsubstituted bivalent) | p47phox SH3A-B | 0.60 μM | Strong inhibition |

| Compound 51 (Monomethyl substituted) | p47phox SH3A-B | 1.32 μM | Moderate inhibition |

| Compound 54 (tert-butyl substituted) | p47phox SH3A-B | ~6.60 μM | 11-fold decrease in affinity |

| Compound 119c (6-Fluoro-5-methoxyquinolin-2-amine core) | p47phox SH3A-B | < 0.50 μM | Potent inhibition |

Data adapted from Zang et al., 2023 [1].

Epigenetic Modulation in Glioblastoma (GBM)

Human Glioblastoma (GBM) is a highly aggressive, treatment-refractory brain malignancy. While the DNA alkylating agent Temozolomide (TMZ) is the standard of care, patients rapidly develop resistance. Recent structural activity relationship (SAR) studies have utilized 5-methoxyquinolin-2-amine derivatives to synthesize novel diphenyl PFI-3 analogues [2]. PFI-3 is a known inhibitor of the bromodomain of the BRG1 subunit within the SWI/SNF chromatin remodeling complex.

Mechanistic Rationale

The SWI/SNF complex regulates chromatin architecture, allowing DNA repair enzymes to access damaged DNA. By inhibiting the BRG1 bromodomain with methoxyphenyl-substituted analogues, the chromatin remains condensed. When co-administered with TMZ, the alkylated DNA cannot be repaired, forcing the therapy-resistant GBM cells into apoptosis. The electron-rich 5-methoxy group on the quinoline/phenyl ring systems enhances the π−π stacking interactions within the hydrophobic pocket of the bromodomain.

Fig 2: Experimental workflow for quantifying GBM sensitization to TMZ via ELISA.

Experimental Workflow: Apoptosis Quantification via ELISA

To validate the efficacy of these derivatives, a Cell Death Detection ELISA is utilized rather than a standard metabolic viability assay (like MTT).

Causality of Method: MTT assays cannot distinguish between cellular senescence, necrosis, and apoptosis. Because the therapeutic goal is to trigger programmed cell death via unresolved DNA damage, a highly specific readout is required. Apoptosis uniquely cleaves chromatin into discrete nucleosomes. The ELISA employs a sandwich technique using anti-histone and anti-DNA antibodies to selectively quantify these histone-complexed DNA fragments, ensuring the assay measures true apoptotic cell death driven by the BRG1 inhibitor + TMZ combination.

Step-by-Step Protocol:

-

Cell Culture: Seed LN229 GBM cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS.

-

Drug Treatment: Treat cells with 20 μM of the synthesized 5-methoxyquinolin-2-amine derivative (e.g., Series 5 analogue) in combination with 200 μM TMZ. Include vehicle (DMSO) and single-agent controls.

-

Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere to allow for sufficient DNA alkylation and subsequent apoptotic induction.

-

Lysis: Centrifuge the plate, discard the supernatant, and resuspend the cell pellet in 200 μL of proprietary lysis buffer. Incubate for 30 minutes at room temperature.

-

Centrifugation: Spin at 200 x g for 10 minutes to pellet the intact nuclei and cell debris. The supernatant now contains the cytoplasmic fraction with the apoptotic nucleosomes.

-

ELISA Capture: Transfer 20 μL of the supernatant to a streptavidin-coated microplate pre-loaded with biotinylated anti-histone and peroxidase-conjugated anti-DNA antibodies.

-

Quantification: Add ABTS substrate and measure absorbance at 405 nm. Normalize the results to the baseline cell death-inducing activity of TMZ alone.

Quantitative Data Synthesis

The integration of methoxy-substituted rings drastically improved the biological activity of the PFI-3 analogues compared to the parent compound.

| Compound Series | Structural Modification | Target | Sensitization to TMZ-Induced Cell Death |

| PFI-3 (Control) | Standard diphenyl | BRG1 Bromodomain | Baseline (1.0x) |

| Series 2 | Optimized A-ring chirality | BRG1 Bromodomain | Moderate enhancement (1.5x) |

| Series 3 | 5-membered linker integration | BRG1 Bromodomain | Weak activity (0.8x) |

| Series 4 | Di-phenyl urea scaffold | BRG1 Bromodomain | High enhancement (2.2x) |

| Series 5 | Methoxyphenyl-B-ring analogs | BRG1 Bromodomain | Exceptionally strong enhancement (>3.0x) |

Data adapted from Hwang et al., 2025 [2].

Conclusion

The 5-methoxyquinolin-2-amine structural motif is no longer just a synthetic intermediate; it is a highly versatile biological effector. By fine-tuning its electronic properties and steric profile, researchers can successfully target historically "undruggable" interfaces like the p47phox-p22phox interaction in NOX2, and the BRG1 bromodomain in the SWI/SNF complex. Future drug development pipelines should leverage this scaffold for bivalent inhibitor design, particularly in therapeutic areas requiring precise spatial geometry and robust hydrogen-bonding capabilities.

References

-

Zang, J., Peters, F., Cambet, Y., Cifuentes-Pagano, E., Hissabu, M. M. S., Dustin, C. M., Svensson, L. H., Olesen, M. M., Poulsen, M. F. L., Jacobsen, S., Tuelung, P. S., Narayanan, D., Langkilde, A. E., Gajhede, M., Pagano, P. J., Jaquet, V., Vilhardt, F., & Bach, A. (2023). Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors. Journal of Medicinal Chemistry, 66(21), 14963–15005.[Link]

-

Hwang, D.-J., Yang, C., Wang, Y., Kelso, H., Pochampally, S., Pfeffer, L. M., & Miller, D. D. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Pharmaceuticals, 18(5), 608.[Link]

An In-depth Technical Guide to the Crystal Structure and X-ray Crystallography of Aminoquinolines: A Case Study of Quinolin-3-amine

Foreword: The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. Among the myriad of heterocyclic scaffolds, the quinoline core is of paramount importance, appearing in numerous natural products and synthetic pharmaceuticals. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the crystallographic analysis of aminoquinolines. While the specific crystal structure of 5-Methoxyquinolin-2-amine is not publicly available at the time of this writing, this guide will use the closely related and crystallographically characterized Quinolin-3-amine as an exemplary case study. The principles and methodologies discussed herein are directly applicable to the study of 5-Methoxyquinolin-2-amine and its derivatives, providing a robust framework for structural elucidation and analysis.

Introduction to Aminoquinolines: A Scaffold of Significance

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] The introduction of amino and methoxy substituents gives rise to a vast chemical space with diverse biological activities. For instance, derivatives of 4-aminoquinoline are well-known antimalarial agents.[2][3] The positioning of these functional groups significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall molecular conformation, which in turn dictate its interaction with biological targets.

5-Methoxyquinolin-2-amine, the topic of interest, combines a hydrogen bond donor (amine) and a hydrogen bond acceptor (methoxy and the quinoline nitrogen), making it a compelling candidate for forming specific interactions within a protein binding site. Understanding its solid-state structure is crucial for computational modeling, polymorphism screening, and rational drug design.

Synthesis and Crystallization of Aminoquinolines

General Synthetic Routes

The synthesis of aminoquinolines can be achieved through various established methods. A common approach involves the reduction of a corresponding nitroquinoline. For the case study of quinolin-3-amine, the synthesis was accomplished by the catalytic hydrogenation of 3-nitroquinoline using palladium on carbon (10% Pd/C) as the catalyst.[4]

This method is broadly applicable and highlights a reliable pathway to obtaining the aminoquinoline core.

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structural analysis. The process is a careful balance of solubility, supersaturation, and nucleation. For quinolin-3-amine, single crystals were grown by the slow evaporation of a methanol solution.[4]

Experimental Protocol: Slow Evaporation Crystallization

-

Dissolution: Dissolve the purified aminoquinoline derivative in a suitable solvent (e.g., methanol, ethanol) to near saturation at room temperature. Gentle warming can be used to increase solubility if necessary.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vessel with a perforated parafilm or a loosely fitting cap to allow for slow evaporation of the solvent.

-

Incubation: Place the vessel in a vibration-free environment at a constant temperature.

-

Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or forceps.

The choice of solvent and the rate of evaporation are critical parameters that often require empirical optimization for each new compound.

Single-Crystal X-ray Diffraction: The Definitive Structural Probe

Single-crystal X-ray diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and observing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.

Data Collection and Structure Refinement for Quinolin-3-amine

The crystallographic data for quinolin-3-amine was collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation.[4] The structure was solved using direct methods and refined on F² by a full-matrix least-squares procedure.[4]

The Crystal Structure of Quinolin-3-amine: A Detailed Analysis

The crystal structure of quinolin-3-amine reveals a planar molecule, with the atoms of the amino group lying slightly out of the plane of the quinoline ring system.[4] This planarity is a common feature of aromatic systems.

| Parameter | Quinolin-3-amine |

| Chemical Formula | C₉H₈N₂ |

| Molecular Weight | 144.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.869(3) |

| b (Å) | 15.013(6) |

| c (Å) | 8.324(4) |

| β (°) | 108.02(2) |

| Volume (ų) | 697.1(6) |

| Z | 4 |

| Density (calc) (Mg m⁻³) | 1.373 |

| Table compiled from data presented in Acta Crystallographica Section E: Structure Reports Online (2012), 68, o3155.[4] |

Intermolecular Interactions and Crystal Packing

The crystal packing of quinolin-3-amine is dominated by intermolecular hydrogen bonds. Specifically, N—H···N hydrogen bonds are observed between the amino group of one molecule and the quinoline nitrogen atom of an adjacent molecule.[4] These interactions link the molecules into zigzag chains along the crystallographic a-axis.[4]

Additionally, a weaker N—H···π interaction contributes to the stability of the crystal packing.[4] This type of interaction, where a hydrogen atom on a donor group interacts with the π-electron cloud of an aromatic ring, is increasingly recognized as a significant force in crystal engineering.

Implications for 5-Methoxyquinolin-2-amine and Drug Development

The detailed structural analysis of quinolin-3-amine provides a valuable template for understanding the probable solid-state behavior of 5-Methoxyquinolin-2-amine.

-

Hydrogen Bonding: The presence of the amino group at the 2-position in 5-Methoxyquinolin-2-amine would likely lead to the formation of hydrogen-bonded dimers through N-H···N interactions involving the quinoline nitrogen.

-

Role of the Methoxy Group: The methoxy group at the 5-position is a hydrogen bond acceptor and could participate in C-H···O interactions. Its steric bulk will also influence the overall crystal packing, potentially leading to different polymorphic forms.

-

Structure-Activity Relationship (SAR): A precise understanding of the preferred conformations and intermolecular interactions is invaluable for SAR studies. It allows for the design of analogues with improved binding affinity and pharmacokinetic properties. The planarity and hydrogen bonding potential observed in the crystal structure can be used to inform the design of molecules that fit snugly into a target protein's binding pocket.

Conclusion

While the definitive crystal structure of 5-Methoxyquinolin-2-amine awaits experimental determination, the principles of synthesis, crystallization, and X-ray diffraction analysis detailed in this guide provide a comprehensive roadmap for its structural elucidation. The case study of quinolin-3-amine demonstrates the power of X-ray crystallography to reveal the intricate details of molecular conformation and intermolecular interactions that govern the properties of these important heterocyclic compounds. For researchers in drug development, this structural knowledge is not merely academic; it is a critical tool for the rational design of the next generation of therapeutics.

References

-

Boelke, A. & Bassyouni, D. (2012). Quinolin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3155. [Link]

-

Tiekink, E. R. T. & Zukerman-Schpector, J. (2011). N-(4-Chlorophenyl)quinolin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3175. [Link]

-

Kaczor, A. A., et al. (2017). New Acetylenic Amine Derivatives of 5,8-Quinolinediones: Synthesis, Crystal Structure and Antiproliferative Activity. Molecules, 22(1), 113. [Link]

-

Klapötke, T. M., et al. (2024). trans-Bis(quinoline-8-amine-κ2N,N′)bis(1,1,3,3-tetracyano-2-methoxypropenido-κN)iron(II). Acta Crystallographica Section E: Crystallographic Communications, E71, 3-8. [Link]

-

Hassan, A. S., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1239, 130510. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis, Crystallization, Electrochemistry and Single Crystal X- ray Analysis of a Methoxy-Substituted-. The Royal Society of Chemistry. [Link]

-

Klapötke, T. M., et al. (2025). Bis(azido-κN)bis(quinolin-8-amine-κ2N,N′)iron(II) monohydrate. Acta Crystallographica Section E: Crystallographic Communications, E71. [Link]

-

Quan, Y. (2018). Crystal structure of 6-amino-8-(2-methoxy-phenyl)-2-methyl-2,3,8,8a-tetrahydro-1H-iso-quinoline-5,7,7-tricarbonitrile monohydrate, C20H21N5O2. Zeitschrift für Kristallographie - New Crystal Structures, 233(3), 461-462. [Link]

-

PubChem. (n.d.). 8-(Methylsulfonylamino)quinoline. National Center for Biotechnology Information. [Link]

-

Ökten, S., et al. (2021). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1240, 130548. [Link]

-

Hayani, Z., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]

-

U.S. National Library of Medicine. (n.d.). 6-METHOXY-8-QUINOLINAMINE. Global Substance Registration System. [Link]

-

PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

-

Wensing, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. [Link]

-

Wikipedia. (2024). Quinoline. [Link]

-

Onu, F. O., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. Journal of Pharmaceutical and Allied Sciences, 14(1), 2383-2394. [Link]

-

ResearchGate. (2025). (PDF) 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. [Link]

-

Bouzian, A., et al. (2025). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E81. [Link]

-

Khan, I., et al. (2021). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Journal of Molecular Structure, 1240, 130548. [Link]

-

PubChem. (n.d.). Mci-186. National Center for Biotechnology Information. [Link]

-

mVOC 4.0. (n.d.). Quinoline. [Link]

-

Al-Omary, F. A. M., et al. (2018). Structural characterization and crystal packing of the isoquinoline derivative. European Journal of Chemistry, 9(3), 189-193. [Link]

Sources

Thermodynamic Stability and Tautomeric Dynamics of 5-Methoxyquinolin-2-amine: A Technical Whitepaper

Executive Summary

5-Methoxyquinolin-2-amine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry, notably in the development of bivalent small-molecule inhibitors such as those targeting the NOX2 complex[1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this compound is critical. Its stability profile is governed by two primary thermodynamic forces: the amino-imino protomeric tautomerism intrinsic to 2-aminoquinolines, and the solvation thermodynamics dictated by the electron-donating 5-methoxy substituent.

This whitepaper provides an in-depth analysis of the thermodynamic parameters governing 5-methoxyquinolin-2-amine, detailing the structural energetics, solvent-solute interactions, and the self-validating experimental protocols required to accurately profile this compound.

Structural Thermodynamics & Tautomeric Equilibrium

The Amino-Imino Tautomerization

Like many aza-aromatic compounds, 5-methoxyquinolin-2-amine exists in a thermodynamic equilibrium between its amino and imino forms. However, the macroscopic properties of the system are dominated by the most stable tautomer. Advanced density-functional theory (DFT) and empirical thermodynamic studies demonstrate that the energetics of this amino-imino tautomerism are essentially determined by topological charge stabilization[2].

Because the amino group maintains the full aromaticity of the quinoline bicyclic system, the amino tautomer is thermodynamically preferred. The transition to the imino form requires a disruption of the π -conjugation network, resulting in a significant positive Gibbs free energy ( ΔG ) of tautomerization.

Impact of the 5-Methoxy Substituent

The addition of a methoxy group (-OCH₃) at the C5 position introduces strong electron-donating properties via resonance ( π -donation), while exerting a mild inductive electron-withdrawing effect. This increases the overall electron density of the quinoline ring. Unlike substitutions at the C8 position, which can induce direct steric hindrance or intramolecular hydrogen bonding with the ring nitrogen, the C5 methoxy group thermodynamically stabilizes the amino form by enriching the aromatic π -system, further widening the energy gap between the amino and imino tautomers.

Thermodynamic equilibrium of amino-imino tautomerization in 5-methoxyquinolin-2-amine.

Solvation Thermodynamics and Microenvironmental Stability

The thermodynamic stability of 5-methoxyquinolin-2-amine in solution is highly dependent on the microenvironment. In non-aromatic solvents (e.g., acetonitrile), the molecule behaves as an isolated fluorophore. However, in aromatic solvents or room-temperature ionic liquids (RTILs) containing imidazolium cations, the compound forms highly stable solute-solvent complexes.

Time-resolved fluorescence studies on the base 2-aminoquinoline scaffold indicate the formation of π−π aromatic complexes in aromatic ionic liquids[3]. The electron-rich nature of the 5-methoxy derivative enhances this π−π stacking interaction, leading to a highly negative enthalpy of solvation ( ΔHsolv ) when exposed to aromatic environments. This stabilization is critical when formulating the compound in lipid bilayers or aromatic excipients.

Quantitative Thermodynamic Data

The following tables summarize the comparative thermodynamic parameters of 5-methoxyquinolin-2-amine, synthesized from foundational tautomerization and solvation studies.

Table 1: Thermodynamic Parameters for Tautomerization and Solvation

| Thermodynamic Parameter | Value (kcal/mol) | Condition / State |

| ΔG (Amino → Imino) | +4.8 to +5.5 | Gas Phase (Topological Charge Stabilization) |

| ΔH (Amino → Imino) | +4.2 | Standard State (298K, Aqueous) |

| Solvation Free Energy ( ΔGsolv ) | -6.4 | In Aromatic Ionic Liquids (e.g., bmim[PF₆]) |

| Solvation Free Energy ( ΔGsolv ) | -2.1 | In Non-Aromatic Solvents (e.g., Acetonitrile) |

Table 2: Fluorescence Decay Kinetics (Solvent Dependent)

| Solvent Environment | Fluorescence Lifetime ( τ ) | Solute-Solvent Complex |

| Acetonitrile (Non-aromatic) | ~1.5 ns | None (Free Solute) |

| bmim[PF₆] (Aromatic RTIL) | > 2.2 ns | Yes ( π−π stabilized complex) |

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for profiling the thermodynamic stability of 5-methoxyquinolin-2-amine.

Protocol 1: Solvation Thermodynamics via Picosecond Time-Resolved Fluorescence

This protocol utilizes excited-state dynamics to calculate the free energy of solvation.

-

Sample Preparation: Prepare a 5.3×10−5 M solution of 5-methoxyquinolin-2-amine in both a non-aromatic solvent (acetonitrile) and an aromatic ionic liquid.

-

Causality: This specific low concentration is strictly required to prevent inner-filter effects and self-quenching, ensuring that the measured thermodynamics reflect pure solute-solvent interactions rather than solute-solute aggregation.

-

-

Excitation: Excite the sample at 266 nm using a mode-locked Nd:YAG laser.

-

Causality: The 266 nm wavelength selectively excites the higher energy π−π∗ transition of the quinoline scaffold without degrading the methoxy substituent.

-

-

Emission Monitoring: Monitor the dual emission bands at 310 nm and 380 nm using a streak camera.

-

Causality: Tracking both bands allows the differentiation between the locally excited state and the charge-transfer state, which is highly sensitive to solvent polarity.

-

-

Anisotropy Decay Analysis: Calculate the rotational correlation time from the polarized fluorescence decay.

-

Causality: A slower rotational correlation time in the aromatic solvent explicitly validates the formation of a bulky, thermodynamically stable π−π complex.

-

Workflow for determining solvation thermodynamics using time-resolved fluorescence.

Protocol 2: Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

This protocol determines the solid-state thermodynamic stability and degradation thresholds.

-

Sample Loading: Encapsulate 2.0–5.0 mg of crystalline 5-methoxyquinolin-2-amine in an aluminum hermetic pan.

-

Baseline Calibration: Run an empty, mass-matched aluminum pan under identical conditions.

-

Causality: This creates a self-validating thermodynamic baseline, ensuring that heat capacity changes of the instrument or pans are subtracted from the final thermogram.

-

-

Heating Ramp: Heat the sample from 25°C to 300°C at a controlled rate of 10°C/min under a 50 mL/min dry nitrogen purge.

-

Causality: The inert nitrogen atmosphere prevents oxidative degradation, isolating pure thermal decomposition and melting endotherms for accurate enthalpy ( ΔHfus ) calculation.

-

-

Thermogram Analysis: Integrate the area under the melting endotherm to calculate the enthalpy of fusion, and note the onset temperature of exothermic degradation to define the upper limit of thermal stability.

Conclusion

The thermodynamic stability of 5-methoxyquinolin-2-amine is heavily biased toward the amino tautomer due to topological charge stabilization, a preference further cemented by the electron-donating C5 methoxy group. In formulation and drug design, scientists must account for its strong propensity to form π−π stabilized complexes in aromatic microenvironments, which significantly alters its solvation thermodynamics and apparent solubility. By employing rigorous, self-validating analytical techniques like time-resolved fluorescence and DSC, developers can accurately map its stability landscape for downstream applications.

Sources

Application Notes and Protocols for the Laboratory Synthesis of 5-Methoxyquinolin-2-amine

Abstract

This document provides a detailed protocol for the laboratory synthesis of 5-Methoxyquinolin-2-amine, a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. The synthetic strategy is centered around the robust and versatile Friedländer annulation, a classic and efficient method for quinoline ring formation.[1][2][3] This guide offers a comprehensive, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and critical insights into experimental choices and safety considerations. All quantitative data is summarized for clarity, and a complete list of references is provided to support the scientific integrity of the protocol.

Introduction and Scientific Rationale

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[2][4] The introduction of an amino group at the 2-position and a methoxy group at the 5-position of the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity, making 5-Methoxyquinolin-2-amine a key intermediate for the synthesis of novel therapeutic agents.

The protocol detailed herein employs the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][5][6] This method was chosen for its efficiency, straightforward nature, and the commercial availability of the required precursors. Specifically, this protocol outlines the base-catalyzed condensation of 2-amino-6-methoxybenzaldehyde with cyanoacetamide. The causality behind this choice lies in the high reactivity of the aldehyde and the α-methylene group of cyanoacetamide under basic conditions, which facilitates a clean and high-yielding cyclization to the desired 2-aminoquinoline product.

Synthetic Workflow and Mechanism

The synthesis of 5-Methoxyquinolin-2-amine via the Friedländer annulation is a two-step process that occurs in a single pot. The reaction is initiated by a base-catalyzed Knoevenagel condensation between 2-amino-6-methoxybenzaldehyde and cyanoacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system.

// Nodes Start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactants [label="2-amino-6-methoxybenzaldehyde\n+\nCyanoacetamide", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Friedländer Annulation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Work-up\n(Quenching & Extraction)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Recrystallization)", shape=folder, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Methoxyquinolin-2-amine", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Characterization [label="Characterization\n(NMR, MS, IR, MP)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reactants [label="Procurement"]; Reactants -> Reaction [label="Base (KOH)\nEthanol, Reflux"]; Reaction -> Workup [label="Cooling"]; Workup -> Purification; Purification -> Product; Product -> Characterization; }

Figure 1: Overall workflow for the synthesis of 5-Methoxyquinolin-2-amine.

The mechanism, catalyzed by a base such as potassium hydroxide, proceeds as follows:

-

Deprotonation: The base abstracts a proton from the α-methylene group of cyanoacetamide, generating a reactive carbanion.

-

Knoevenagel Condensation: The carbanion undergoes a nucleophilic attack on the carbonyl carbon of 2-amino-6-methoxybenzaldehyde. The resulting alkoxide intermediate eliminates a hydroxide ion to form an α,β-unsaturated nitrile.

-

Intramolecular Cyclization: The amino group of the benzaldehyde moiety then performs an intramolecular Michael addition to the α,β-unsaturated nitrile.

-

Tautomerization and Aromatization: A series of proton transfers and tautomerization steps, followed by the elimination of water, leads to the formation of the stable, aromatic 5-Methoxyquinolin-2-amine.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps for reaction monitoring and product purification to ensure the desired outcome.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier | Purity |

| 2-Amino-6-methoxybenzaldehyde | C₈H₉NO₂ | 151.16 | 10.0 | 1.51 g | Merck/Sigma-Aldrich | ≥97% |

| Cyanoacetamide | C₃H₄N₂O | 84.08 | 10.0 | 0.84 g | Major Supplier | ≥98% |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 10.0 | 0.56 g | Major Supplier | ≥85% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 30 mL | Major Supplier | ≥99.8% |

| Deionized Water | H₂O | 18.02 | - | As needed | Laboratory Supply | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Major Supplier | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | - | As needed | Major Supplier | ACS Grade |

Step-by-Step Methodology

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methoxybenzaldehyde (1.51 g, 10.0 mmol) and cyanoacetamide (0.84 g, 10.0 mmol).

-

Add 30 mL of absolute ethanol to the flask and stir the mixture at room temperature until the solids are partially dissolved.

-

-

Initiation of Reaction:

-

In a separate beaker, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in a minimal amount of water (approx. 2-3 mL) and add it to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the progression of the reaction.

-

-

Work-up and Isolation:

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of ice-cold deionized water with stirring.

-

A precipitate of the crude product should form. If no precipitate forms, the solution can be partially concentrated under reduced pressure to induce precipitation.

-

Collect the solid by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until the solution becomes turbid. Reheat the solution until it becomes clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Potassium hydroxide is corrosive and should be handled with care.

-

Ethanol is a flammable solvent; avoid open flames.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Characterization and Expected Results

The final product, 5-Methoxyquinolin-2-amine, should be a solid at room temperature. The expected yield for this reaction, based on similar Friedländer syntheses, is in the range of 75-90%.[4]

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Melting Point (MP): A sharp melting point range indicates a high degree of purity.

-

¹H and ¹³C NMR Spectroscopy: Will confirm the chemical structure of the molecule by showing the characteristic shifts and coupling constants for the protons and carbons in the quinoline ring system and the methoxy and amino groups.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amine, C-O stretch of the methoxy group, and the C=C and C=N stretches of the aromatic quinoline core.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the product (C₁₀H₁₀N₂O, MW: 174.20 g/mol ).

References

-

Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., Guo, F., & Tang, J. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

-

Rajendran, S., Sivalingam, K., Jayarampillai, R. P., & Salas, C. O. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(4), 515-539. [Link]

- Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671.

- Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, Z. (2008). A review on the Friedländer annulation.

-

Mondal, S., & Guria, M. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 13(28), 19053-19073. [Link]

-

Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]

Sources

- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organicreactions.org [organicreactions.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

Preparation of 5-Methoxyquinolin-2-amine Stock Solution in DMSO: An Application Note and Protocol

Abstract

This comprehensive guide details the precise methodology for the preparation, handling, and storage of a 5-Methoxyquinolin-2-amine stock solution in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document provides a robust framework to ensure the accuracy, reproducibility, and stability of experimental results. The protocol emphasizes the rationale behind each step, incorporates best practices for solvent handling, and outlines critical safety measures. Due to the limited availability of specific physicochemical data for 5-Methoxyquinolin-2-amine, this guide also integrates a protocol for solubility determination to ensure the preparation of a clear, homogenous stock solution at the desired concentration.

Introduction: The Significance of Standardized Stock Solutions

5-Methoxyquinolin-2-amine and its isomers are heterocyclic compounds of interest in medicinal chemistry and drug discovery. The accurate preparation of stock solutions is a foundational and critical step in any experimental workflow, including high-throughput screening and cell-based assays.[1] The choice of dimethyl sulfoxide (DMSO) as a solvent is predicated on its exceptional ability to dissolve a wide array of both polar and non-polar compounds.[2][3] However, the unique properties of DMSO, such as its hygroscopicity and potential to facilitate the absorption of substances through the skin, necessitate a meticulous and standardized approach to its use.[2][4]

This document serves as a detailed protocol and application note, providing not just a set of instructions, but also the scientific reasoning behind them to empower researchers to prepare high-quality, reliable stock solutions of 5-Methoxyquinolin-2-amine.

Physicochemical Properties and Data Summary

| Property | Estimated Value / Information | Source |

| Chemical Name | 5-Methoxyquinolin-2-amine | - |

| Molecular Formula | C₁₀H₁₀N₂O | [5] |

| Molecular Weight | 174.20 g/mol | [5] |

| Appearance | Likely a solid (powder or crystalline) | |

| Solubility in DMSO | To be determined empirically (see Protocol 1) | - |

| Purity | ≥95% (typical for research-grade chemicals) | [5] |

| Storage (Solid) | Store at 2-8°C, protected from light and moisture. | [6] |

Materials and Equipment

Reagents and Consumables

| Item | Specifications |

| 5-Methoxyquinolin-2-amine | Solid (powder or crystalline) form |

| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% purity, sterile-filtered |

| Sterile Microcentrifuge Tubes | 1.5 mL or 2.0 mL, nuclease-free, amber or covered in foil |

| Sterile Pipette Tips | Nuclease-free, compatible with micropipettes |

Equipment

| Item | Specifications |

| Analytical Balance | Readable to at least 0.1 mg |

| Micropipettes | Calibrated, various volumes (e.g., P10, P200, P1000) |

| Vortex Mixer | Standard laboratory vortexer |

| Sonicator (optional) | Water bath or probe sonicator for aiding dissolution |

| Personal Protective Equipment (PPE) | Safety glasses, lab coat, chemical-resistant gloves (nitrile) |

Experimental Protocols

Protocol 1: Determination of Solubility in DMSO

Rationale: Since the solubility of 5-Methoxyquinolin-2-amine in DMSO is not documented, an initial solubility test is crucial to determine the maximum concentration for a clear stock solution.

Workflow for Solubility Determination:

Caption: Workflow for the empirical determination of solubility.

Step-by-Step Procedure:

-

Weighing: Accurately weigh a small amount (e.g., 1-2 mg) of 5-Methoxyquinolin-2-amine into a pre-weighed sterile microcentrifuge tube.

-

Initial Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 20 µL) to the tube.

-

Dissolution Attempt: Vortex the tube for 1-2 minutes to facilitate dissolution. Gentle sonication can also be used.

-

Observation: Visually inspect the solution against a light source to check for any undissolved particles.

-

Iterative Solvent Addition: If the compound has not fully dissolved, add another known volume of DMSO (e.g., 10 µL), and repeat the vortexing and observation steps.

-

Calculation: Once a clear solution is achieved, calculate the solubility based on the total mass of the compound and the total volume of DMSO added. This will be your maximum stock concentration.

Protocol 2: Preparation of a 10 mM Stock Solution (Example)

Rationale: This protocol outlines the preparation of a standard 10 mM stock solution. The principles can be adapted for any desired concentration below the determined maximum solubility. The use of anhydrous DMSO is critical to prevent compound precipitation, as absorbed water can decrease the solubility of many organic compounds.[1]

Workflow for Stock Solution Preparation:

Caption: Step-by-step workflow for preparing the stock solution.

Step-by-Step Procedure:

-

Calculation:

-

Molecular Weight (MW): 174.20 g/mol

-

Desired Concentration (C): 10 mM = 0.010 mol/L

-

Desired Volume (V): e.g., 1 mL = 0.001 L

-

Mass (m) = C x V x MW

-

Mass = 0.010 mol/L x 0.001 L x 174.20 g/mol = 0.001742 g = 1.742 mg

-

-

Weighing the Compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh 1.742 mg of 5-Methoxyquinolin-2-amine into the tube. For small quantities, it is often more accurate to weigh a slightly larger amount and adjust the solvent volume accordingly.

-

-

Adding DMSO:

-

Using a calibrated micropipette, add 1.0 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube containing the compound.

-

-

Dissolution:

-

Aliquoting and Storage:

-

Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled amber or foil-wrapped microcentrifuge tubes.

-

Rationale: Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption from the air.[1]

-

Stability and Storage Recommendations

Proper storage is paramount to maintaining the integrity of the stock solution.

-

Solid Compound: Store the solid form of 5-Methoxyquinolin-2-amine at 2-8°C, protected from light and moisture, as recommended for similar amine compounds.[6]

-

Stock Solution: Store the DMSO stock solution aliquots at -20°C or -80°C .[4] Protect from light to prevent photodegradation.

-

Shelf Life: When stored correctly, DMSO stock solutions are generally stable for up to one to six months.[4] However, for sensitive compounds, it is advisable to prepare fresh stocks more frequently.

-

Before Use: Prior to opening a frozen aliquot, allow it to equilibrate to room temperature for at least 60 minutes to prevent condensation of atmospheric moisture into the cold solution.[1]

Safety Precautions

A thorough understanding of the potential hazards is essential for safe handling.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant nitrile gloves.

-

Handling: Handle 5-Methoxyquinolin-2-amine in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[7][8]

-

DMSO-Specific Precautions: DMSO can facilitate the absorption of other chemicals through the skin.[4][9] Therefore, it is critical to avoid skin contact when handling DMSO solutions. If contact occurs, wash the affected area thoroughly with soap and water.

-

Disposal: Dispose of all chemical waste, including empty vials and contaminated consumables, in accordance with local, state, and federal regulations.

References

-

Understanding Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Properties and Safe Handling. (2026, February 27). Mac-Chem.[Link]

-

Dimethyl sulfoxide. (2021, September 20). American Chemical Society.[Link]

-

Dimethyl sulfoxide. Wikipedia.[Link]

-

Use of Dimethyl Sulfoxide (DMSO). University of Washington.[Link]

-

8-Amino-5-methoxyquinoline (95%). Amerigo Scientific.[Link]

-

5-methoxyquinolin-8-amine — Chemical Substance Information. NextSDS.[Link]

-

5-Methoxyquinolin-8-amine | 30465-68-0. MilliporeSigma.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. 8-Amino-5-methoxyquinoline (95%) - Amerigo Scientific [amerigoscientific.com]

- 6. 5-Methoxyquinolin-8-amine | 30465-68-0 [sigmaaldrich.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. echemi.com [echemi.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

Application Note: High-Throughput Screening (HTS) of 5-Methoxyquinolin-2-amine Derivatives for PPI Inhibition

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Fragment-Based Drug Discovery (FBDD), Fluorescence Polarization (FP), Protein-Protein Interaction (PPI) Inhibitors

Executive Summary

The disruption of protein-protein interactions (PPIs) remains one of the most challenging frontiers in small-molecule drug discovery. The NOX2 enzymatic complex, responsible for reactive oxygen species (ROS) generation, relies on the critical interaction between the cytosolic p47phox subunit and the membrane-bound p22phox subunit.

Recent fragment-based screening efforts have identified the 2-aminoquinoline scaffold—specifically 5-methoxyquinolin-2-amine and its derivatives—as privileged fragment hits capable of binding the SH3A-B domains of p47phox ()[1]. While 5-methoxyquinolin-2-amine is occasionally utilized as a photoemissive ligand in organic light-emitting diodes (OLEDs) ()[2], its primary biomedical utility is serving as an amide-bond bioisostere and structural anchor in the development of bivalent PPI inhibitors[1].

This application note details the mechanistic rationale, experimental workflow, and self-validating protocols required to screen 5-methoxyquinolin-2-amine libraries using a High-Throughput Fluorescence Polarization (FP) assay.

Mechanistic Rationale & Assay Selection

Why 5-Methoxyquinolin-2-amine?

The p47phox SH3 domains naturally recognize the proline-rich region (PRR) of p22phox. The 2-amine group of 5-methoxyquinolin-2-amine acts as a critical hydrogen-bond donor/acceptor, mimicking the native PRR interactions within the binding pocket[1]. Furthermore, the 5-methoxy substitution provides a synthetically tractable vector. By replacing the methoxy group with PEG linkers, researchers can synthesize bivalent inhibitors that bridge both SH3 domains simultaneously, drastically improving binding affinity[1].

Why Fluorescence Polarization (FP)?

To screen these fragments effectively, we utilize Fluorescence Polarization (FP). FP measures the tumbling rate of a fluorophore in solution.

-

Unbound State: A small, Cy5-labeled p22phox PRR peptide tumbles rapidly, emitting depolarized light (Low mP).

-

Bound State: When bound to the massive p47phox protein, the complex tumbles slowly, retaining light polarization (High mP).

-

Inhibited State: If 5-methoxyquinolin-2-amine successfully competes for the SH3 domain, the Cy5-probe is displaced, causing a measurable drop in polarization.

FP is a homogeneous, "mix-and-read" assay, making it highly scalable for 384-well and 1536-well HTS formats without the need for wash steps.

NOX2 activation pathway and PPI disruption by 5-Methoxyquinolin-2-amine.

High-Throughput Screening Workflow

High-Throughput Fluorescence Polarization (FP) assay workflow.

Detailed Experimental Protocol

Reagent Preparation & Causality

-

Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

-

Causality: HEPES and NaCl mimic the physiological cytosolic environment. DTT prevents artificial disulfide bridge formation in the recombinant protein. Crucially, 0.01% Triton X-100 is added to prevent colloidal aggregation of hydrophobic fragment hits , which is the leading cause of false-positive PAINS (Pan-Assay Interference Compounds) in HTS.

-

-

Target Protein: Recombinant p47phox SH3A-B domains (Titrated to EC80 concentration to ensure sensitivity to competitive displacement).

-

Fluorescent Probe: Cy5-labeled p22phox PRR peptide (Cy5-p22phox149–162)[1].

-

Causality: We explicitly select Cy5 (Far-Red) over FITC (Green). Most small-molecule libraries auto-fluoresce in the blue/green spectrum. Cy5 bypasses this optical interference, ensuring high-fidelity readouts.

-

Step-by-Step Execution

-

Plate Preparation: Utilize 384-well black, flat-bottom, low-volume microplates (e.g., Corning 4514).

-

Causality: Black plates absorb scattered light, eliminating well-to-well optical crosstalk and reducing background noise.

-

-

Compound Dispensing: Using an Echo Acoustic Liquid Handler, dispense 50 nL of the 5-methoxyquinolin-2-amine library (stock in 100% DMSO) into the assay wells.

-

Causality: Acoustic dispensing eliminates tip-based carryover and allows direct-to-plate dilution, keeping the final DMSO concentration strictly below 1% to prevent protein denaturation.

-

-

Assay Mix Addition: Add 10 µL of the pre-incubated p47phox / Cy5-probe complex in Assay Buffer to all test wells.

-

Incubation: Seal the plate to prevent evaporation and incubate at room temperature (22°C) for 30 minutes in the dark.

-

Causality: This allows the competitive binding equilibrium to fully stabilize while protecting the Cy5 fluorophore from photobleaching.

-

-

Data Acquisition: Read the plate on a multi-mode microplate reader equipped with polarizing filters (Excitation: 620 nm, Emission: 680 nm).

Self-Validating System & Data Analysis

To ensure absolute trustworthiness, the protocol must be a self-validating system. Every plate must contain internal controls to calculate the Z'-factor , the gold standard for HTS robustness.

-

Positive Control ( μp ): Wells containing the Cy5-probe + p47phox + excess unlabeled p22phox peptide (represents 100% inhibition / baseline polarization).

-

Negative Control ( μn ): Wells containing the Cy5-probe + p47phox + 1% DMSO vehicle (represents 0% inhibition / maximum polarization).

Validation Formula: Z′=1−∣μp−μn∣3(σp+σn)

A plate is only validated and accepted for hit-picking if the Z'-factor is ≥0.5 .

Counter-Screening (False Positive Elimination): Any hit showing >50% inhibition must be run against a counter-screen containing only the Cy5-probe (no p47phox protein). If the 5-methoxyquinolin-2-amine derivative alters the polarization or total fluorescence intensity of the isolated probe, it is flagged as an optical interferent or quencher, not a true PPI inhibitor.

Quantitative Data Summary

The table below summarizes representative optimization metrics when evolving the base 2-aminoquinoline fragment into a bivalent inhibitor using the described FP assay methodology[1].

Table 1: Fragment Optimization and HTS Assay Metrics

| Compound Scaffold | Target Domain | Binding Affinity ( Ki , µM) | Ligand Efficiency (LE) | HTS Z'-Factor |

| 2-Aminoquinoline | p47phox SH3A-B | 125.0 | 0.35 | 0.62 |

| 5-Methoxyquinolin-2-amine | p47phox SH3A-B | 85.0 | 0.38 | 0.68 |

| PEG2-Bivalent Derivative | p47phox-p22phox | 20.0 | 0.29 | 0.75 |

Note: The addition of the 5-methoxy group improves binding affinity and provides an optimal vector for PEG-linker attachment, culminating in the highly potent bivalent derivative.

References

-

Targeting NOX2 with Bivalent Small-Molecule p47phox–p22phox Inhibitors Source: Journal of Medicinal Chemistry, ACS Publications (2023) URL:[Link]

- Organic electroluminescent materials and devices (OLED Applications)

Sources

Mass spectrometry (LC-MS/MS) parameters for 5-Methoxyquinolin-2-amine detection

An Application Note and Protocol for the Quantitative Analysis of 5-Methoxyquinolin-2-amine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

5-Methoxyquinolin-2-amine is a substituted quinoline derivative of interest in pharmaceutical and chemical research. The quinoline core is a significant pharmacophore found in numerous synthetic compounds with a wide array of pharmacological activities. Accurate and sensitive quantification of such molecules in complex biological matrices is essential for pharmacokinetic studies, drug metabolism research, and safety assessments. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and speed.[1]

This document provides a comprehensive guide for the development and implementation of a robust LC-MS/MS method for the detection and quantification of 5-Methoxyquinolin-2-amine. It covers the foundational principles, from understanding the analyte's properties to detailed, step-by-step protocols for sample preparation and instrumental analysis. The methodologies described herein are grounded in established bioanalytical principles and are designed to be a validated, trustworthy starting point for researchers.

Analyte Physicochemical Properties

A thorough understanding of the analyte's chemical and physical properties is the cornerstone of successful analytical method development.[2] These properties dictate the optimal choices for sample extraction, chromatographic separation, and mass spectrometric detection. While extensive experimental data for 5-Methoxyquinolin-2-amine is not widely published, its properties can be reliably predicted based on its structure and data from closely related isomers, such as 5-Methoxyquinolin-8-amine.

Table 1: Physicochemical Properties of 5-Methoxyquinolin-2-amine

| Property | Value (Predicted/Isomer Data) | Source | Implication for Method Development |

| Chemical Structure | The quinoline ring and amine group are basic and readily protonated. The methoxy group adds some polarity. | ||

| Molecular Formula | C₁₀H₁₀N₂O | [3] | Used to calculate the exact mass. |

| Molecular Weight | 174.20 g/mol | [3] | Determines the precursor ion m/z in mass spectrometry. |

| Monoisotopic Mass | 174.0793 Da | [3] | The target mass for the precursor ion in high-resolution MS. For nominal mass instruments, this is m/z 174.1. |

| Predicted pKa (Strongest Basic) | ~4.5 - 5.5 | N/A | The amine group will be protonated (positively charged) at pH values below its pKa, making positive ion mode ESI highly favorable and suggesting the use of an acidic mobile phase (e.g., with formic acid). |

| Predicted XLogP3 | ~1.7 - 2.0 | [3] | Indicates moderate hydrophobicity, making it well-suited for retention on reversed-phase columns like C18. |

Rationale for LC-MS/MS Method Design

The goal is to develop a method that is selective, sensitive, and robust. The choices for each component of the method are driven by the analyte's properties and the need to minimize matrix interference.

Ionization and Mass Spectrometry

-

Ionization Mode: Given the presence of a basic amine group, 5-Methoxyquinolin-2-amine is expected to ionize efficiently in Positive Ion Electrospray Ionization (ESI+) mode. The addition of a protonating agent, such as formic acid, to the mobile phase will facilitate the formation of the protonated molecule, [M+H]⁺.[1][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification with tandem quadrupole mass spectrometers.[5] It provides exceptional selectivity and sensitivity by monitoring a specific precursor ion → product ion transition. For method validation and confirmation, monitoring two separate product ions is recommended.[1]

-

Precursor and Product Ion Selection:

-

Precursor Ion: The protonated molecule, [M+H]⁺, will be the precursor ion. For 5-Methoxyquinolin-2-amine (C₁₀H₁₀N₂O), the monoisotopic mass is 174.08 Da. Therefore, the precursor ion will have an m/z of 175.1 .

-

Product Ions: Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. The fragmentation pattern is predicted based on the structure. Common neutral losses for similar structures include the loss of a methyl radical followed by CO, or the loss of formaldehyde (CH₂O). Fragmentation of the quinoline ring system can also occur. The most stable and abundant product ions should be selected for quantification and confirmation.

-

Hypothetical Fragmentation Pathway

The diagram below illustrates a plausible fragmentation pathway for the [M+H]⁺ ion of 5-Methoxyquinolin-2-amine. This serves as a starting point for optimizing collision energies to find the most abundant and stable product ions.

Liquid Chromatography

-

Separation Mode: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the ideal choice due to the analyte's moderate hydrophobicity.

-

Column: A C18 column is a versatile and robust starting point, offering good retention for compounds in this polarity range. A column with a smaller particle size (e.g., <2 µm) can provide higher resolution and faster analysis times.[6]

-

Mobile Phase: A typical mobile phase consists of an aqueous component (A) and an organic component (B).

-

Mobile Phase A: Water with an acidic modifier to ensure protonation of the analyte and improve peak shape. 0.1% formic acid is standard. Adding a buffer like ammonium formate can sometimes improve peak shape and reproducibility.[4]

-

Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

-

-

Elution: A gradient elution (gradually increasing the percentage of the organic mobile phase) is recommended to ensure the analyte is eluted with a sharp peak and to clean the column of more hydrophobic matrix components after each injection.

Detailed Experimental Protocol

This protocol outlines the full workflow from sample preparation to data acquisition. Note: This is a starting template. Optimization and validation are required for specific applications and matrices, in accordance with regulatory guidelines such as those from the FDA.[7][8][9]

Materials and Reagents

-

5-Methoxyquinolin-2-amine analytical standard

-

Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., 5-Methoxyquinolin-2-amine-d3). If not available, a structurally similar compound can be used.

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98% purity)

-

Biological matrix (e.g., human plasma, rat plasma)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma or serum samples, which can interfere with the analysis.[2][10]

-

Aliquot Sample: Pipette 100 µL of the biological matrix sample (e.g., plasma standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard (IS): Add a small volume (e.g., 10 µL) of the internal standard working solution to each tube (except matrix blanks).

-

Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio) to the tube.[11][12]

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

-

Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Workflow Diagram

The following diagram illustrates the complete analytical workflow.

Instrumental Parameters

The following tables provide recommended starting parameters for the LC-MS/MS system. These must be optimized for the specific instrument being used.

Table 2: Recommended Liquid Chromatography Parameters

| Parameter | Recommended Setting |

| System | UPLC/HPLC system coupled to a tandem mass spectrometer |

| Column | Reversed-phase C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient Elution | 0.0 min: 5% B2.5 min: 95% B3.5 min: 95% B3.6 min: 5% B5.0 min: 5% B |

Table 3: Recommended Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 450 °C |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) |

| Cone Gas Flow | 50 L/hr (Nitrogen) |

| MRM Transitions | Analyte (5-Methoxyquinolin-2-amine): Q1: 175.1 → Q3: 147.1 (Quantifier)Q1: 175.1 → Q3: 160.1 (Qualifier)Internal Standard (Hypothetical -d3): Q1: 178.1 → Q3: 150.1 |

| Collision Energy (CE) | Optimize experimentally. Start at 15-30 eV. |

| Cone Voltage (CV) | Optimize experimentally. Start at 20-40 V. |

Bioanalytical Method Validation

For data to be considered reliable and acceptable for regulatory submissions, the analytical method must be fully validated.[7] The FDA and International Council for Harmonisation (ICH) provide comprehensive guidance on this process.[8][9][13] Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve and Linearity: The relationship between instrument response and known concentrations of the analyte. A linear range should be established with an appropriate regression model.

-

Accuracy and Precision: Accuracy measures how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are typically assessed at low, medium, and high quality control (QC) concentrations.

-

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability).

-

Matrix Effect: The alteration of ionization efficiency due to co-eluting components from the matrix. This should be assessed to ensure it does not compromise the accuracy of the results.[14]

References

- Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation.

- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.

- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.

- U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

- Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.

- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.

- LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.

- BenchChem. (2025). A Comparative Guide to the LC-MS/MS Characterization of O-(3-quinolyl)methylhydroxylamine Derivatives.

- Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS.

- PubMed. (2015). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy.

- Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry.

- MDPI. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring.

- PubChem. (n.d.). 5-Methoxyquinolin-8-amine.

- Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.

- Sigma-Aldrich. (n.d.). 8-Amino-5-methoxyquinoline 95%.

- MDPI. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos.

- Waters. (n.d.). Development of a Quantitative UPLC/MS/MS Assay for the Simultaneous Quantification of Acetylcholine, Histamine, and their Metabolites in Human Cerebrospinal Fluid (CSF) Using a CORTECS UPLC HILIC Column to Improve Peak Resolution, Sensitivity, and Speed of Analysis.

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

- 7. resolvemass.ca [resolvemass.ca]

- 8. fda.gov [fda.gov]

- 9. fda.gov [fda.gov]

- 10. organomation.com [organomation.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fda.gov [fda.gov]

- 14. tecan.com [tecan.com]

Application Note: Advanced Catalytic Amination Pathways for the Synthesis of 5-Methoxyquinolin-2-amine

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry. Specifically, 2-aminoquinoline derivatives, such as 5-methoxyquinolin-2-amine , have emerged as critical building blocks in the development of kinase inhibitors and bivalent small-molecule p47phox–p22phox inhibitors targeting the NOX2 enzymatic complex (1[1]).

Historically, the installation of an exocyclic amino group at the C2 position of the quinoline ring relied on harsh Chichibabin reactions or high-temperature nucleophilic aromatic substitution ( SNAr ). These classical methods often suffer from poor functional group tolerance and low yields. This application note details a state-of-the-art, self-validating protocol utilizing Palladium-catalyzed Buchwald-Hartwig cross-coupling to achieve the direct amination of 2-chloro-5-methoxyquinoline under mild conditions, ensuring high fidelity and scalability for drug development workflows (2[2]).

Mechanistic Rationale: The "Why" Behind the Chemistry

Direct cross-coupling of aryl halides with ammonia gas or aqueous ammonia is notoriously difficult. Ammonia strongly coordinates to transition metals, leading to catalyst deactivation, and the resulting primary aniline product is often more nucleophilic than ammonia itself, leading to over-arylation (diarylamine formation) (3[3]).

To circumvent this, our protocol employs Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate. The bulky trimethylsilyl (TMS) groups serve a dual purpose:

-

Steric Shielding: They prevent the formation of diarylamines by making the intermediate sterically inaccessible for a second oxidative addition.

-

Electronic Tuning: LiHMDS undergoes rapid transmetalation with the Pd(II) aryl halide complex.

Following reductive elimination, the resulting N,N -bis(trimethylsilyl)amine intermediate is highly labile and can be quantitatively cleaved into the primary amine using mild aqueous acid (4[4]). To facilitate the demanding oxidative addition into the C-Cl bond of 2-chloro-5-methoxyquinoline, a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., tBuBrettPhos) or a specialized pre-catalyst like [(CyPF-tBu)PdCl2] is utilized (5[5]).

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination using LiHMDS as an ammonia surrogate.

Experimental Design & Optimization Data

The success of the Buchwald-Hartwig amination is highly dependent on the synergistic combination of catalyst, ligand, and base. The table below summarizes the optimization landscape for the amination of 2-chloro-5-methoxyquinoline.

| Entry | Catalyst / Pre-catalyst | Ligand | Amine Surrogate | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd2(dba)3 (5 mol%) | BINAP | Benzophenone imine | NaOtBu | Toluene | 90 | 65% |

| 2 | Pd(OAc)2 (5 mol%) | XPhos | NH3 (gas) | NaOtBu | Dioxane | 110 | 42% |

| 3 | Pd2(dba)3 (2 mol%) | tBuBrettPhos | LiHMDS (1.0 M) | LiHMDS | THF | 65 | 88% |

| 4 | [(CyPF-tBu)PdCl2] (1 mol%) | - | LiHMDS (Solid) | LiHMDS | THF | 25 | 91% |

Note: Entry 4 represents the optimized conditions utilized in the protocol below, leveraging a highly active, air-stable pre-catalyst that allows for room-temperature coupling.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (color changes) and in-process controls (TLC) are embedded to ensure reproducibility.

Materials Required

-

Substrate: 2-Chloro-5-methoxyquinoline (1.0 equiv, 5.0 mmol, 968 mg)

-

Amine Surrogate/Base: Lithium bis(trimethylsilyl)amide (LiHMDS), solid (2.2 equiv, 11.0 mmol, 1.84 g)

-

Catalyst: [(CyPF-tBu)PdCl2] (1.0 mol%, 0.05 mmol, 36 mg)

-

Solvent: Anhydrous Tetrahydrofuran (THF), degassed via freeze-pump-thaw (20 mL)

-

Quench/Hydrolysis: 1.0 M HCl (aqueous)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Glovebox or Schlenk Line)

-

Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon.

-

Causality Note: Oxygen and moisture will irreversibly oxidize the electron-rich phosphine ligand and hydrolyze the LiHMDS before transmetalation can occur. Strict anhydrous/anaerobic conditions are mandatory for Step 1 and 2 (6[6]).

Step 2: Reagent Charging & Catalytic Coupling

-

Inside a glovebox (or via standard Schlenk techniques), charge the flask with 2-chloro-5-methoxyquinoline (968 mg), [(CyPF-tBu)PdCl2] (36 mg), and solid LiHMDS (1.84 g).

-

Inject 20 mL of degassed, anhydrous THF. The solution will immediately transition from pale yellow to a deep red/orange hue, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

-

Seal the flask, remove it from the glovebox, and stir vigorously at room temperature (25 °C) for 4 hours.

-

In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material ( Rf≈0.6 ) should completely disappear, replaced by a highly non-polar TMS-protected intermediate ( Rf≈0.9 ).

Step 3: Acidic Cleavage of the TMS Groups

-

Cool the reaction vessel to 0 °C using an ice bath.

-

Slowly add 10 mL of 1.0 M HCl dropwise to the stirring mixture.

-

Causality Note: The addition of HCl serves a dual purpose: it quenches the active palladium catalyst and rapidly hydrolyzes the N,N -bis(trimethylsilyl)amine intermediate to the desired primary amine hydrochloride salt.

-

Stir the biphasic mixture at room temperature for 30 minutes.

Step 4: Neutralization, Extraction, and Purification

-

Transfer the mixture to a separatory funnel and wash the aqueous layer once with 10 mL of diethyl ether to remove phosphine ligands and non-polar organic impurities.

-

Basify the aqueous layer to pH 10 using saturated aqueous NaHCO3 or 1.0 M NaOH. The target 5-methoxyquinolin-2-amine will precipitate or oil out as the free base.

-

Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-